molecular formula C7H16N2O2 B13520310 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid

Cat. No.: B13520310
M. Wt: 160.21 g/mol
InChI Key: MKJXTDQDQQTQCN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid is a chemical compound with the molecular formula C6H14N2O2 It is known for its unique structure, which includes both dimethylamino and methylamino groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as 2-methyl-2-(methylamino)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amino groups in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propanoic acid: This compound shares the dimethylamino group but lacks the additional methylamino group present in 3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid.

    2-Methyl-2-(methylamino)propanoic acid: This compound contains the methylamino group but lacks the dimethylamino group.

Uniqueness

This compound is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds with only one type of amino group.

Biological Activity

3-(Dimethylamino)-2-methyl-2-(methylamino)propanoic acid, also known as DMAMP, is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C6H13N2O2
  • Molecular Weight : 129.18 g/mol
  • Structure : The compound features a dimethylamino group and a methylamino group attached to a propanoic acid backbone, allowing for versatile interactions in biological systems .

The biological activity of DMAMP is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Interaction : DMAMP can act as a substrate for enzymes involved in amino acid metabolism, which may influence metabolic pathways and cellular signaling.
  • Receptor Modulation : The compound may interact with various receptors, potentially altering their activity and leading to specific biological outcomes .

Antimicrobial Properties

Research indicates that DMAMP exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for DMAMP against select bacterial strains are summarized in Table 1.

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that DMAMP has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

In Vivo Studies

In vivo studies using animal models have provided insights into the efficacy of DMAMP:

  • Mouse Infection Model : In a BALB/c mouse model infected with Mycobacterium tuberculosis, DMAMP was administered at doses of 100 and 200 mg/kg. While the compound showed tolerability, it did not significantly reduce lung burdens compared to untreated controls, indicating a need for further optimization of dosing regimens or formulations .

Case Studies

  • Pharmacokinetic Studies : A study examined the pharmacokinetics of DMAMP after oral administration in mice. It was found that free concentrations remained above the MIC for over 24 hours, suggesting potential for sustained efficacy in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of DMAMP revealed that modifications to the substituents on the phenyl ring could enhance solubility and potency. For example, lipophilic groups at specific positions improved antibacterial activity while polar groups diminished it .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C7H16N2O2/c1-7(8-2,6(10)11)5-9(3)4/h8H,5H2,1-4H3,(H,10,11)

InChI Key

MKJXTDQDQQTQCN-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)(C(=O)O)NC

Origin of Product

United States

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